molecular formula C22H22N2O2S B5181042 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide

4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide

Cat. No. B5181042
M. Wt: 378.5 g/mol
InChI Key: XVXRARBRRBNVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide, also known as BNCTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide is not fully understood. However, studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is that it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. However, one limitation of using 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide research. One area of research could focus on further understanding the mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide. In addition, research could focus on developing new derivatives of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide that may be more effective in inhibiting the growth of cancer cells. Finally, research could focus on the potential use of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide and to develop new derivatives that may be more effective in inhibiting the growth of cancer cells.

Synthesis Methods

The synthesis of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 1-naphthylamine to form 4-butoxy-N-(1-naphthyl)benzamide. The final step involves the reaction of this intermediate with carbon disulfide and potassium hydroxide to form 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide.

Scientific Research Applications

4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the growth of cancer cells in vitro and in vivo. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

properties

IUPAC Name

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-2-3-15-26-18-13-11-17(12-14-18)21(25)24-22(27)23-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXRARBRRBNVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

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